molecular formula C11H10N4 B1483092 1-ethyl-3-(pyridin-4-yl)-1H-pyrazole-5-carbonitrile CAS No. 2098050-97-4

1-ethyl-3-(pyridin-4-yl)-1H-pyrazole-5-carbonitrile

Katalognummer: B1483092
CAS-Nummer: 2098050-97-4
Molekulargewicht: 198.22 g/mol
InChI-Schlüssel: NCJCEEYZFYWUEN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-ethyl-3-(pyridin-4-yl)-1H-pyrazole-5-carbonitrile is a high-purity chemical intermediate designed for advanced medicinal chemistry and drug discovery research. This compound features a hybrid heterocyclic architecture, integrating a pyrazole ring with an adjacent pyridine moiety, a structural motif prevalent in numerous pharmacologically active agents . The 5-carbonitrile group offers a versatile synthetic handle for further functionalization, allowing researchers to construct more complex molecular libraries. Pyrazole-based scaffolds are recognized as privileged structures in pharmaceutical development due to their remarkable and diverse biological properties . Molecules containing the pyrazole nucleus are frequently investigated for their potential as enzyme inhibitors and their wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial applications . The specific substitution pattern of this compound makes it a valuable precursor in the synthesis of fused pyrazole systems, which are of significant interest in the search for new therapeutic leads . This product is provided For Research Use Only. It is intended for use in laboratory research and development by qualified professionals. It is not for diagnostic or therapeutic use, nor for human consumption of any kind. Researchers should handle this material with appropriate safety precautions, utilizing personal protective equipment and operating within a controlled laboratory environment.

Eigenschaften

IUPAC Name

2-ethyl-5-pyridin-4-ylpyrazole-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4/c1-2-15-10(8-12)7-11(14-15)9-3-5-13-6-4-9/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCJCEEYZFYWUEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)C2=CC=NC=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

1-Ethyl-3-(pyridin-4-yl)-1H-pyrazole-5-carbonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and therapeutic applications, supported by relevant data tables and case studies.

Anti-inflammatory Activity

Research indicates that derivatives of pyrazole, including this compound, exhibit significant anti-inflammatory properties. For instance, studies have shown that related pyrazole compounds inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways.

A study reported that certain pyrazole derivatives demonstrated anti-inflammatory effects comparable to standard drugs like diclofenac and indomethacin, with inhibition percentages ranging from 60% to 86% in carrageenan-induced edema models .

Compound% Inhibition (3h post-injection)Standard Drug Comparison
This compoundTBDTBD
Diclofenac86.72%Reference
IndomethacinTBDReference

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. A related study highlighted the effectiveness of pyrazole derivatives against various bacterial strains, including E. coli and S. aureus. The presence of specific functional groups was found to enhance antimicrobial activity significantly .

The biological activity of this compound can be attributed to its ability to modulate key signaling pathways involved in inflammation and cancer progression. For example:

  • COX Inhibition : The compound may inhibit COX enzymes, reducing prostaglandin synthesis and thereby alleviating inflammation.
  • Antimicrobial Mechanism : Pyrazoles may disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial survival.

Case Studies

  • Anti-inflammatory Study : A recent investigation utilized a carrageenan-induced paw edema model to assess the anti-inflammatory efficacy of various pyrazole derivatives. The results indicated that compounds with structural similarities to this compound exhibited significant edema reduction, suggesting potential therapeutic applications in inflammatory diseases .
  • Antimicrobial Efficacy : In vitro studies demonstrated that certain pyrazole derivatives effectively inhibited the growth of pathogenic bacteria. The presence of specific substituents was linked to enhanced activity against E. coli and S. aureus, indicating a structure–activity relationship that could guide future drug design efforts .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their properties:

Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Features Reference
1-Ethyl-3-(pyridin-4-yl)-1H-pyrazole-5-carbonitrile 1-Ethyl, 3-(pyridin-4-yl), 5-CN 198.22 Pyridin-4-yl enhances planar stacking; ethyl improves lipophilicity
1-Ethyl-3-(pyridin-2-yl)-1H-pyrazole-5-carbonitrile 1-Ethyl, 3-(pyridin-2-yl), 5-CN 198.22 Pyridin-2-yl may alter steric/electronic interactions due to N-position
3-Oxo-5-(piperidin-1-yl)-2,3-dihydro-1H-pyrazole-4-carbonitrile 3-Oxo, 5-(piperidin-1-yl), 4-CN 218.25 Piperidinyl introduces basicity; dihydropyrazole reduces aromaticity
5-Amino-1-(chloroacetyl)-3-phenyl-1H-pyrazole-4-carbonitrile 5-NH2, 1-(chloroacetyl), 3-phenyl, 4-CN 261.40 Chloroacetyl enables nucleophilic substitution; phenyl increases steric bulk
5-Amino-1-{[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}-3-methyl-1H-pyrazole-4-carbonitrile 5-NH2, 1-(tetrazolylthio), 3-methyl, 4-CN 330.00 Tetrazole-thioether enhances electronegativity and potential bioactivity

Key Observations :

  • Pyridine Positional Isomerism : The pyridin-4-yl group in the target compound allows for planar stacking interactions, whereas pyridin-2-yl () may induce steric hindrance or altered hydrogen-bonding patterns due to the nitrogen's proximity to the pyrazole core .
  • In contrast, the ethyl group in the target compound balances lipophilicity and flexibility .
  • Functional Group Diversity: The cyano group at position 5 is conserved across analogs, suggesting its role as a critical pharmacophore or reactive site. Derivatives with amino groups (e.g., ) enable further functionalization, while oxo or thioether groups () modulate electronic properties .

Pharmacological and Physicochemical Properties

  • Melting Points: While the target compound’s melting point is unspecified, analogs like 5-amino-1-{[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetyl}-3-methyl-1H-pyrazole-4-carbonitrile (mp 196.6°C, ) suggest that bulkier substituents increase melting points due to crystal packing efficiency .
  • Piperidinyl analogs () may exhibit enhanced basicity, favoring ion-channel interactions .

Vorbereitungsmethoden

Experimental Highlights

  • Starting materials: 3-(phenyldiazenyl)but-2-enenitrile derivatives serve as 1,2-diaza-1,3-diene precursors.
  • Reaction conditions: Typically, 10 mol% Ag2O catalyst, 3 equivalents of (NH4)2S2O8 oxidant, in acetonitrile:water solvent mixture (3:1), heated at 90 °C for 3-4 hours.
  • Yields: Isolated yields range from 60% to 86% depending on substrate and conditions.
  • Purification: Column chromatography using silica gel with hexane/ethyl acetate mixtures.

Optimization Data

Entry Catalyst (mol%) Oxidant (equiv.) Solvent Yield (%)
1 Ag2O (10) (NH4)2S2O8 (3) CH3CN:H2O (3:1) 86
2 Ag2O (10) K2S2O8 (3) CH3CN:H2O (3:1) 65
3 Ag2O (10) Na2S2O8 (3) CH3CN:H2O (3:1) 50
Entry Catalyst Oxidant (equiv.) Solvent Yield (%)
1 AgOAc (10) (NH4)2S2O8 (3) CH3CN:H2O (3:1) 76
2 AgNO3 (10) (NH4)2S2O8 (3) CH3CN:H2O (3:1) 73
3 Ag3PO4 (10) (NH4)2S2O8 (3) CH3CN:H2O (3:1) 50
Entry Solvent Yield (%)
1 1,4-Dioxane:H2O 60
2 DMF:H2O 45
3 THF:H2O 40
4 EtOH:H2O NR (No Reaction)

Preparation of Key Intermediates

  • 1,2-Diaza-1,3-dienes: Prepared by rapid addition of phenylhydrazine to ethyl 2-chloroacetoacetate in ethanol/water with sodium acetate, yielding diaza-diene intermediates in good yields (~69%).

  • α-Keto acids: Synthesized by oxidation of methyl aryl ketones with selenium dioxide in dry pyridine at elevated temperatures (90–110 °C), isolated in 65–90% yields.

Related Oxidative Methods

An alternative method involves oxidation of ethyl 3-bromo-1-(3-chloropyridin-2-yl)-4,5-dihydro-1H-pyrazole-5-carboxylate using potassium persulfate in acetonitrile with sulfuric acid catalyst, yielding the corresponding pyrazole carboxylate in 75–80% yield. Although this method targets carboxylate derivatives, the use of persulfate oxidants and acidic catalysts may be adapted for nitrile-substituted pyrazoles.

Summary Table of Preparation Methods

Methodology Key Reagents/Conditions Yield Range Notes
Silver-catalyzed decarboxylative cyclization Ag2O (10 mol%), (NH4)2S2O8 (3 equiv.), CH3CN:H2O, 90 °C 60–86% Mild, efficient, applicable to cyano-substituted pyrazoles
Regioselective condensation with α-benzotriazolylenones α-Benzotriazolylenones, methyl/phenylhydrazines, basic medium 50–94% Allows tetrasubstituted pyrazoles
1,3-Dipolar cycloaddition Ethyl diazoacetate, alkynes, zinc triflate catalyst ~89% Straightforward, good yields
Oxidation of pyrazoline intermediates Potassium persulfate, sulfuric acid, acetonitrile 75–80% For carboxylate derivatives, potential adaptation

Q & A

Basic Research Questions

Q. What are optimized synthetic routes for 1-ethyl-3-(pyridin-4-yl)-1H-pyrazole-5-carbonitrile?

  • Methodology : The compound can be synthesized via cyclocondensation reactions using precursors like azido(trimethyl)silane and trifluoroacetic acid (TFA) in methylene chloride. Key steps include:

  • Reagent Ratios : A 7.5:10 molar ratio of azido(trimethyl)silane to TFA under controlled heating (50°C) to ensure complete conversion .
  • Purification : Flash chromatography on silica gel with gradient elution (cyclohexane/ethyl acetate, 0–25% ethyl acetate) yields high purity (88–85%) .
  • Monitoring : Reaction progress is tracked via TLC (Rf = 0.58) or LC-MS for intermediates .

Q. How is the compound characterized using spectroscopic techniques?

  • Key Data :

  • 1H/13C NMR : Peaks for aromatic protons (δ = 7.20–8.55 ppm) and nitrile carbons (δ = 111–112 ppm) confirm the pyrazole-pyridine core .
  • HRMS : Exact mass matching (e.g., [M]+ calcd. 238.0961; found 238.0962) validates molecular identity .
  • IR : Strong nitrile (2231–2242 cm⁻¹) and azide (2138–2139 cm⁻¹) stretches confirm functional groups .

Q. What solvent systems are effective for recrystallization?

  • Approach : Use polar aprotic solvents (e.g., ethyl acetate/cyclohexane mixtures) for recrystallization, achieving a melting point of 100–101.5°C .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., unexpected NMR shifts) be resolved?

  • Resolution Strategy :

  • 2D NMR (COSY, HSQC) : Assign overlapping aromatic signals by correlating proton-proton and proton-carbon couplings .
  • Computational Modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values to identify structural anomalies .
  • Isotopic Labeling : Use 15N-labeled analogs to trace azide group behavior in dynamic NMR studies .

Q. What methodologies assess the compound’s bioactivity in drug discovery?

  • Approaches :

  • Molecular Docking : Simulate binding to targets like kinase enzymes using PyMOL or AutoDock, focusing on the pyridine ring’s electrostatic interactions .
  • Structure-Activity Relationship (SAR) : Modify the ethyl or pyridinyl substituents and evaluate changes in inhibitory potency against disease-relevant proteins .

Q. How to address low yields in large-scale synthesis?

  • Optimization :

  • Catalyst Screening : Test Pd-based catalysts (e.g., Pd(PPh₃)₄) to enhance coupling reactions of pyrazole intermediates .
  • Flow Chemistry : Implement continuous flow systems to improve heat/mass transfer during exothermic steps (e.g., azide formation) .

Q. What analytical techniques resolve degradation products under varying pH?

  • Methods :

  • HPLC-MS/MS : Monitor hydrolytic degradation (e.g., nitrile → amide conversion) at pH 2–12 .
  • X-ray Crystallography : Characterize stable degradation byproducts to confirm structural changes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-ethyl-3-(pyridin-4-yl)-1H-pyrazole-5-carbonitrile
Reactant of Route 2
Reactant of Route 2
1-ethyl-3-(pyridin-4-yl)-1H-pyrazole-5-carbonitrile

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.